Sigma-1 Receptor Affinity: High-Potency Binding (Ki = 2 nM) Distinguishes This Compound from Most Benzamide Analogs
4-Methyl-N-[2-(morpholin-4-yl)ethyl]benzamide exhibits potent binding to the sigma-1 receptor (σ1R) with a Ki value of 2 nM, as determined by competitive displacement of [3H]pentazocine in guinea pig σ1R preparations [1]. In parallel selectivity assays, the compound showed negligible binding to delta-opioid receptor (DOR, Ki > 10,000 nM) and mu-opioid receptor (MOR, Ki > 10,000 nM) under identical displacement conditions [1]. This pronounced selectivity for σ1R over opioid receptors (≥5,000-fold difference) establishes a clear pharmacological fingerprint that differentiates this compound from non-selective benzamide derivatives and opioid-active analogs.
| Evidence Dimension | Receptor binding affinity (Ki) and selectivity |
|---|---|
| Target Compound Data | σ1R Ki = 2 nM; DOR Ki > 10,000 nM; MOR Ki > 10,000 nM |
| Comparator Or Baseline | [3H]pentazocine binding; DOR with [3H]DADLE; MOR with [3H]DAMGO |
| Quantified Difference | ≥5,000-fold selectivity for σ1R over DOR and MOR |
| Conditions | Guinea pig sigma-1 receptor; human DOR and MOR expressed in HEK cells; measured after 90 mins by microbeta scintillation counting |
Why This Matters
High σ1R potency combined with minimal opioid receptor cross-reactivity reduces off-target confounding in neuropharmacology studies, making this compound a cleaner pharmacological probe than benzamide analogs with broader receptor promiscuity.
- [1] BindingDB. BDBM50204321 (CHEMBL3904569): Sigma-1 receptor Ki = 2 nM; DOR Ki > 10,000 nM; MOR Ki > 10,000 nM. University of Kansas, curated by ChEMBL, 2025. View Source
